2-azidoacetyl Chloride
Overview
Description
2-Azidoacetyl Chloride is a chemical compound with the molecular formula C2H2ClN3O . It has an average mass of 119.510 Da and a Monoisotopic mass of 118.988640 Da .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-chloroacetic acid and NaN3 . It can also be prepared from the reaction of 2-azidoacetic acid and Oxalyl chloride .Molecular Structure Analysis
The molecule contains a total of 8 bonds. There are 6 non-H bonds, 3 multiple bonds, 2 rotatable bonds, 2 double bonds, 1 triple bond, and 1 acyl halogenide . It contains 9 atoms in total; 2 Hydrogen atoms, 2 Carbon atoms, 3 Nitrogen atoms, 1 Oxygen atom, and 1 Chlorine atom .Chemical Reactions Analysis
This compound is used in the synthesis of azamacrolides, which are evaluated for their quorum sensing inhibitor activities on the Agrobacterium tumefaciens . The azido sugars are fed to cells or organisms and integrated by the glycan biosynthetic machinery into various glycoconjugates .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 1.303 g/cm3 at 25 °C . It has 4 H bond acceptors, 0 H bond donors, 2 freely rotating bonds, and 0 Rule of 5 violations . The ACD/LogP value is 0.57 .Safety and Hazards
The safety data sheet for Acetyl Chloride, a related compound, indicates that it is highly flammable and causes severe skin burns and eye damage . It is recommended to use only outdoors or in a well-ventilated area, and to wear protective gloves, protective clothing, eye protection, and face protection .
Future Directions
Mechanism of Action
Target of Action
The primary target of 2-azidoacetyl chloride is the TraR Quorum Sensing (QS) receptor in Agrobacterium tumefaciens . This receptor plays a crucial role in bacterial communication and biofilm formation .
Mode of Action
This compound interacts with its target through hydrogen bonding . The two nitrogen atoms in the triazole ring of the compound form hydrogen bonds with GLN-2, and the carbonyl group (C=O) in the amide forms hydrogen bonds with water . Notably, the carbonyl group on the macrolides forms hydrogen bonds with the G-106 base in the DNA . These interactions may block quorum sensing expression through key amino acid residues or DNA bases in the TraR QS receptor .
Biochemical Pathways
This pathway is crucial for bacterial communication and biofilm formation . By inhibiting this pathway, this compound can potentially attenuate bacterial pathogenicity .
Result of Action
The primary result of this compound’s action is the inhibition of the quorum sensing pathway . It was found that the inhibition rate of a similar compound at 200 mg/L (0.45 mM) can reach 67% . This inhibition can potentially reduce bacterial pathogenicity and slow down the emergence of microbial resistance .
Biochemical Analysis
Biochemical Properties
It is known that azides, such as 2-Azidoacetyl Chloride, are energy-rich molecules with many applications . They can participate in a variety of organic reactions, suggesting that they may interact with a range of enzymes, proteins, and other biomolecules .
Cellular Effects
Chloride channels and transporters, which may interact with chloride-containing compounds like this compound, play crucial roles in various cellular processes, including the control of electrical excitability, extra- and intracellular ion homeostasis, and transepithelial transport .
Molecular Mechanism
It is known that benzylic halides, which include compounds like this compound, typically react via an SN1 pathway, involving a resonance-stabilized carbocation .
Temporal Effects in Laboratory Settings
It is known that the stability and degradation of a compound can significantly impact its long-term effects on cellular function .
Metabolic Pathways
It is known that chloride ions, which are part of this compound, are involved in many metabolic processes .
Transport and Distribution
Active transport mechanisms allow molecules to move against their gradients, which could potentially apply to this compound .
Subcellular Localization
It is known that the subcellular localization of a product can significantly affect its activity or function .
Properties
IUPAC Name |
2-azidoacetyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2ClN3O/c3-2(7)1-5-6-4/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUHXTVABLHHRST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)Cl)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60447932 | |
Record name | 2-azidoacetyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60447932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30426-58-5 | |
Record name | 2-azidoacetyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60447932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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